
N~1~-allyl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
Vue d'ensemble
Description
N~1~-allyl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as AG1478, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a critical role in cell proliferation, differentiation, and survival. Dysregulation of EGFR signaling has been implicated in various human cancers, including lung, breast, and colorectal cancer. AG1478 has been extensively studied for its potential therapeutic applications in cancer treatment.
Mécanisme D'action
N~1~-allyl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide selectively targets the EGFR tyrosine kinase by binding to the ATP-binding site of the receptor. This inhibits the autophosphorylation of the receptor and downstream signaling pathways, leading to inhibition of cell proliferation and survival. N~1~-allyl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to be highly selective for EGFR and does not inhibit other receptor tyrosine kinases.
Biochemical and Physiological Effects
N~1~-allyl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have various biochemical and physiological effects. In cancer cells, N~1~-allyl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide inhibits cell proliferation, induces apoptosis, and reduces the expression of various oncogenes. N~1~-allyl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis. In addition, N~1~-allyl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to modulate the immune response by reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N~1~-allyl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages as a research tool. It is highly selective for EGFR and does not inhibit other receptor tyrosine kinases, which reduces the potential for off-target effects. N~1~-allyl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is also a reversible inhibitor, which allows for the study of the dynamic regulation of EGFR signaling. However, N~1~-allyl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has several limitations as a research tool. It has poor solubility in aqueous solutions, which limits its use in in vivo studies. N~1~-allyl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide also has a short half-life in vivo, which requires frequent dosing in animal studies.
Orientations Futures
There are several future directions for the study of N~1~-allyl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide. One future direction is the development of more potent and selective EGFR inhibitors. Another future direction is the study of the combination of N~1~-allyl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide with other cancer therapies, such as immunotherapy. In addition, the study of the role of EGFR signaling in other diseases, such as Alzheimer's disease and autoimmune disorders, is an area of future research. Finally, the development of more effective delivery systems for N~1~-allyl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, such as nanoparticles, may improve its efficacy in in vivo studies.
Applications De Recherche Scientifique
N~1~-allyl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in cancer treatment. In preclinical studies, N~1~-allyl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancer. N~1~-allyl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. In addition, N~1~-allyl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been studied for its potential applications in other diseases, such as Alzheimer's disease and autoimmune disorders.
Propriétés
IUPAC Name |
2-(2-ethoxy-N-methylsulfonylanilino)-N-prop-2-enylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-4-10-15-14(17)11-16(21(3,18)19)12-8-6-7-9-13(12)20-5-2/h4,6-9H,1,5,10-11H2,2-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTUPTQSIHRCES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)NCC=C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-{1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B3918636.png)
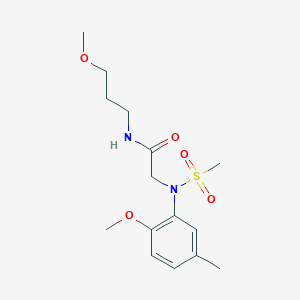
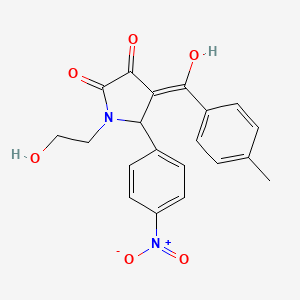
![1-(4-methoxyphenyl)-5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3918662.png)

![4-{5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B3918684.png)
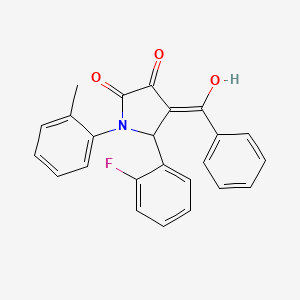
![2-methyl-N-(2-methylbenzyl)-N-[4-(methylsulfonyl)benzyl]propan-1-amine](/img/structure/B3918698.png)
![N'-[(4-iodobenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B3918710.png)
![2-(2-{[5-(3-chlorophenyl)-2-furyl]methylene}hydrazino)-2-oxo-N-(4-phenoxyphenyl)acetamide](/img/structure/B3918723.png)
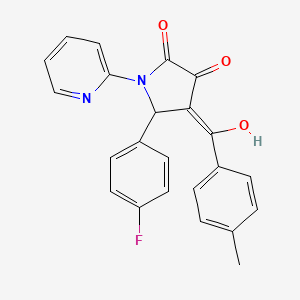
![N'-[(4-bromobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B3918728.png)
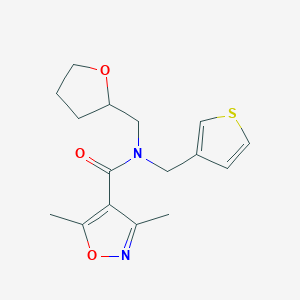
![3-(3-chlorophenyl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-3-phenylpropanamide](/img/structure/B3918735.png)